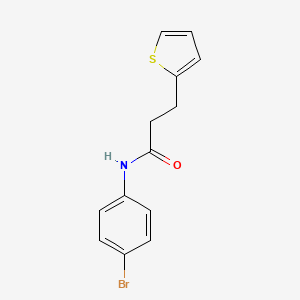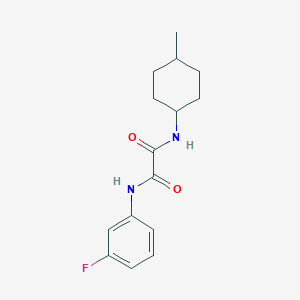
N-(4-bromophenyl)-3-(2-thienyl)propanamide
Vue d'ensemble
Description
N-(4-bromophenyl)-3-(2-thienyl)propanamide, also known as BTP, is a chemical compound that has been widely studied for its potential applications in scientific research. BTP is a derivative of the compound thienylpropanamide, which has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-3-(2-thienyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(4-bromophenyl)-3-(2-thienyl)propanamide has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression. Additionally, N-(4-bromophenyl)-3-(2-thienyl)propanamide has been shown to bind to certain receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(2-thienyl)propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its potential anticancer and neuroprotective effects, N-(4-bromophenyl)-3-(2-thienyl)propanamide has been shown to have anti-inflammatory and antioxidant properties. Additionally, N-(4-bromophenyl)-3-(2-thienyl)propanamide has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-bromophenyl)-3-(2-thienyl)propanamide in lab experiments is its well-established synthesis method and the abundance of literature on the compound. Additionally, N-(4-bromophenyl)-3-(2-thienyl)propanamide has been shown to have a high degree of selectivity for certain enzymes and receptors, making it a potentially useful tool for studying these targets. However, one limitation of using N-(4-bromophenyl)-3-(2-thienyl)propanamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are numerous areas of research that could benefit from further study of N-(4-bromophenyl)-3-(2-thienyl)propanamide. One area of interest is the development of new cancer therapies based on the compound. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromophenyl)-3-(2-thienyl)propanamide and its potential use in the treatment of neurological disorders. Other potential areas of research include the development of new synthetic methods for N-(4-bromophenyl)-3-(2-thienyl)propanamide and the investigation of its potential use as a tool for studying enzyme and receptor activity in the body.
Conclusion:
In conclusion, N-(4-bromophenyl)-3-(2-thienyl)propanamide is a chemical compound that has shown great promise in scientific research. Its potential applications in the fields of cancer treatment and neuroprotection make it a compound of great interest to researchers. While further research is needed to fully understand the mechanism of action and potential limitations of N-(4-bromophenyl)-3-(2-thienyl)propanamide, its well-established synthesis method and abundance of literature make it a valuable tool for studying a variety of targets in the body.
Applications De Recherche Scientifique
N-(4-bromophenyl)-3-(2-thienyl)propanamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-(4-bromophenyl)-3-(2-thienyl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, N-(4-bromophenyl)-3-(2-thienyl)propanamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3-thiophen-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNOS/c14-10-3-5-11(6-4-10)15-13(16)8-7-12-2-1-9-17-12/h1-6,9H,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMMRRIGFPNQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[(butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4393039.png)
![N-{3-[(2-methoxybenzoyl)amino]propyl}nicotinamide](/img/structure/B4393043.png)
![(2-fluorophenyl)[1-(2-methoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B4393047.png)
![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B4393059.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4393072.png)
![N-{2-[(butylamino)carbonyl]phenyl}-5-chloro-2-methoxybenzamide](/img/structure/B4393085.png)
![3-(2-furylmethyl)-11-(2-phenylethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4393093.png)
![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4393103.png)

![2-(1H-benzimidazol-2-ylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4393115.png)
![4-methyl-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B4393117.png)
![N-{1-benzyl-2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-4-ethylbenzamide](/img/structure/B4393122.png)
![N'-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]urea](/img/structure/B4393127.png)